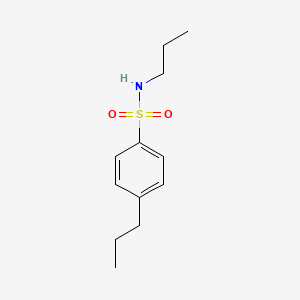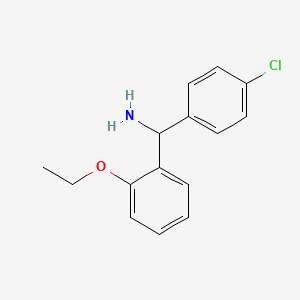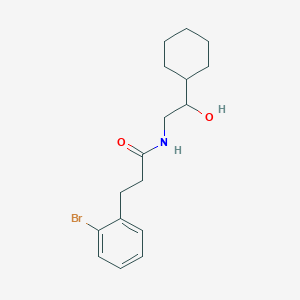
3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromophenyl group, a cyclohexyl group, and a hydroxyethyl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide typically involves the following steps:
Amidation: The brominated phenyl compound is then reacted with 2-cyclohexyl-2-hydroxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for bromination and amidation steps can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: Formation of 3-(2-bromophenyl)-N-(2-cyclohexyl-2-oxoethyl)propanamide.
Reduction: Formation of 3-(2-bromophenyl)-N-(2-cyclohexyl-2-aminoethyl)propanamide.
Substitution: Formation of 3-(2-methoxyphenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide.
科学的研究の応用
3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
類似化合物との比較
Similar Compounds
- 3-(2-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide
- 3-(2-fluorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide
- 3-(2-iodophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide
Uniqueness
3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity compared to its chloro, fluoro, and iodo analogs.
特性
IUPAC Name |
3-(2-bromophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO2/c18-15-9-5-4-6-13(15)10-11-17(21)19-12-16(20)14-7-2-1-3-8-14/h4-6,9,14,16,20H,1-3,7-8,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTVPHVXIORBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)CCC2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B2495610.png)


![5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride](/img/structure/B2495615.png)
![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/new.no-structure.jpg)
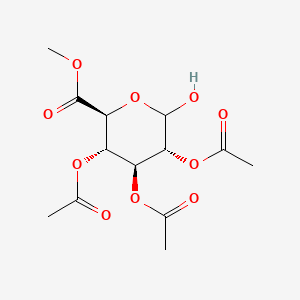
![ethyl 4-[2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamido]benzoate](/img/structure/B2495619.png)
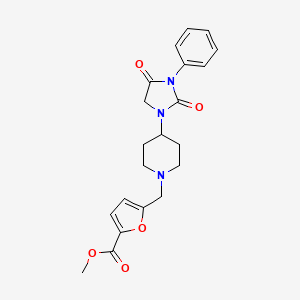

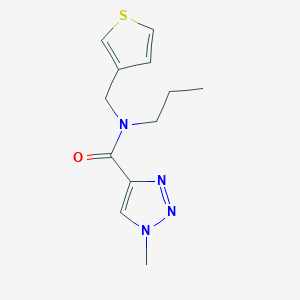
![N-(3,4-dimethylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2495626.png)
